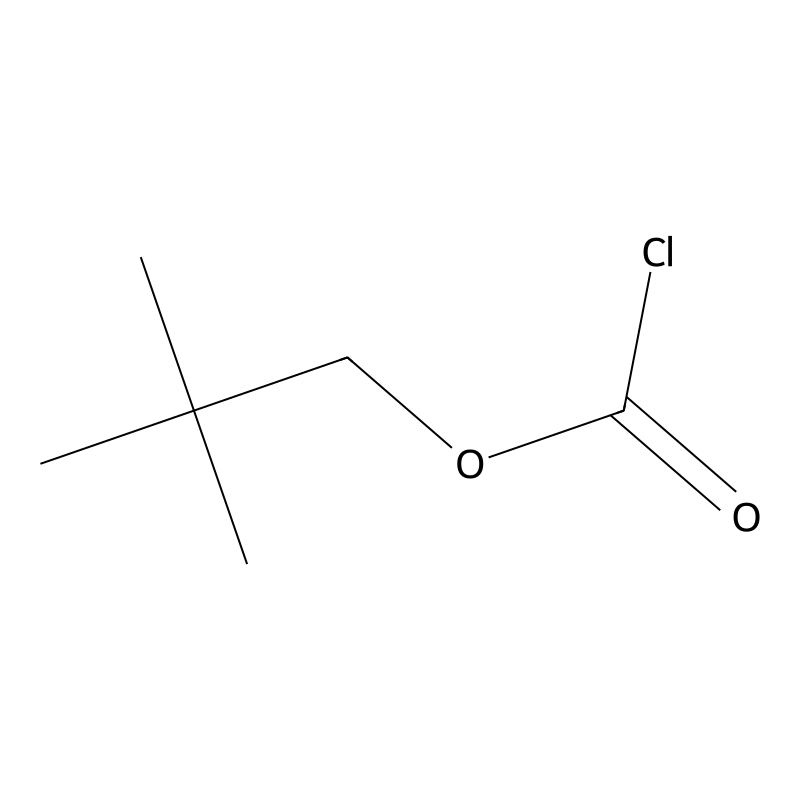

Neopentyl chloroformate

Content Navigation

- 1. General Information

- 2. Neopentyl Chloroformate: A Reagent for Sterically Hindered and Orthogonally Stable N-Protection

- 3. Procurement Guide: Why Neopentyl Chloroformate is Not Interchangeable with Other Acylating Agents

- 4. Quantitative Evidence: Differentiating Neopentyl Chloroformate in Synthesis

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Neopentyl chloroformate is a key reagent used in multi-step organic synthesis to introduce the neopentyloxycarbonyl (Npoc) protecting group onto primary and secondary amines. The Npoc group is a sterically hindered aliphatic carbamate valued for its distinct stability profile compared to more common amine protecting groups. This unique stability allows for its selective retention or removal under conditions that affect other protecting groups, a critical feature for designing complex, orthogonal synthetic strategies in pharmaceutical and fine chemical manufacturing.

The selection of a chloroformate reagent is a critical design choice that dictates the stability and cleavage properties of the resulting protected intermediate. Substituting Neopentyl chloroformate with alternatives like Benzyl chloroformate (for Cbz protection) or using a different reagent class like Di-tert-butyl dicarbonate (for Boc protection) is not a viable procurement strategy for syntheses requiring orthogonal stability. The Npoc group's unique and simultaneous resistance to standard catalytic hydrogenolysis (which cleaves Cbz) and strong acidolysis (which cleaves Boc) makes it indispensable for specific, demanding synthetic pathways where other common protecting groups would be prematurely removed.

Complete Stability to Strong Acidolysis Conditions That Cleave Boc-Protected Amines

The Npoc protecting group, introduced by Neopentyl chloroformate, demonstrates exceptional stability in strong acidic media commonly used for deprotection. An N-Npoc protected amino acid was recovered quantitatively and unchanged after being stored in 100% trifluoroacetic acid (TFA) at 20 °C for 48 hours. In contrast, the tert-butoxycarbonyl (Boc) group is rapidly cleaved under these conditions, typically within 30-60 minutes.

| Evidence Dimension | Protecting group stability in 100% Trifluoroacetic Acid (TFA) |

| Target Compound Data | N-Npoc-L-proline recovered unchanged after 48 hours at 20 °C |

| Comparator Or Baseline | Boc-protected amines: Cleaved completely, typically in < 1 hour at room temperature |

| Quantified Difference | >48x greater stability under standard Boc deprotection conditions |

| Conditions | Substrate dissolved in 100% trifluoroacetic acid at 20 °C. |

This enables the execution of synthetic steps requiring strong acid while ensuring the N-protection remains intact, a critical factor for process integrity and yield.

Full Resistance to Catalytic Hydrogenation Used for Cbz Group Removal

The Npoc group is completely stable under conditions that readily cleave the benzyloxycarbonyl (Cbz) group. An N-Npoc protected amino acid was recovered unchanged after treatment with H2 gas over a 10% palladium-charcoal catalyst for 24 hours. These are standard conditions for the hydrogenolysis of Cbz-protected amines, which is typically completed within a few hours.

| Evidence Dimension | Protecting group stability to catalytic hydrogenation (H2, Pd/C) |

| Target Compound Data | N-Npoc-L-proline recovered unchanged after 24 hours |

| Comparator Or Baseline | Cbz-protected amines: Cleaved completely, typically in 1-8 hours |

| Quantified Difference | Demonstrates complete stability under conditions that ensure full cleavage of the Cbz group |

| Conditions | H2 (1 atm), 10% Pd/C catalyst, in methanol for 24 hours. |

This allows for the selective deprotection of Cbz-protected functional groups elsewhere in a molecule without affecting the Npoc-protected amine, enabling more complex synthetic designs.

Process Control via Specific, Rapid Cleavage Under Non-Standard Lewis Acid Conditions

The Npoc group can be removed under specific and highly efficient conditions that do not affect many other protecting groups. Deprotection is complete in approximately 1 minute at 0 °C using boron trifluoride etherate (BF3·OEt2) in a mixture of trifluoroacetic acid and m-cresol. Alternative cleavage can be achieved with trichlorosilane (SiHCl3) and triethylamine. These specialized conditions contrast sharply with the generic strong acid or hydrogenation methods used for Boc and Cbz, providing a distinct, controllable deprotection step.

| Evidence Dimension | Deprotection Conditions and Rate |

| Target Compound Data | Complete cleavage in ~1 minute at 0 °C |

| Comparator Or Baseline | Boc (TFA, ~30-60 min); Cbz (H2/Pd, hours); Fmoc (Piperidine, minutes) |

| Quantified Difference | Offers a unique, rapid, and orthogonal cleavage pathway using specific Lewis acids. |

| Conditions | Boron trifluoride etherate in trifluoroacetic acid/m-cresol (9:1) at 0 °C. |

This provides a highly selective and rapid method for deprotection in the final stages of a synthesis, minimizing exposure of the substrate to harsh reagents and improving final product purity.

Multi-Step Syntheses Requiring Orthogonal Acid- and Hydrogenation-Stable Protection

Ideal for complex synthetic routes where it is necessary to perform both catalytic hydrogenation (e.g., to remove a Cbz or benzyl ester group) and subsequent steps under strong acid (e.g., to remove a Boc or t-butyl ester group) while maintaining protection of a key amine.

Synthesis of Molecules with Reducible Functional Groups

Serves as a direct, superior alternative to Benzyl chloroformate (Cbz-Cl) when protecting an amine in a molecule that contains other reducible moieties, such as alkenes, alkynes, or nitro groups, which would be compromised during Cbz hydrogenolysis.

Protecting Group Strategies for Late-Stage Functionalization

Enables synthetic strategies where a robust, highly stable protecting group is required throughout many steps, followed by a very specific, rapid, and high-yield deprotection at a late stage using its unique Lewis acid cleavage conditions, minimizing potential damage to the complex final product.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic